2-Tert-butyl-5-chloro-1H-indole

Description

BenchChem offers high-quality 2-Tert-butyl-5-chloro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-5-chloro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

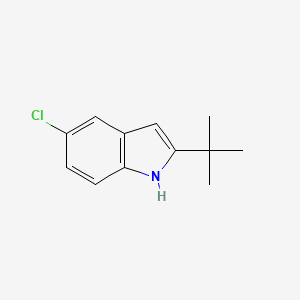

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYFHRKGIPRJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500582 | |

| Record name | 2-tert-Butyl-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69622-40-8 | |

| Record name | 2-tert-Butyl-5-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Data of 2-tert-butyl-5-chloro-1H-indole: A Technical Guide

Introduction

2-tert-butyl-5-chloro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a ubiquitous pharmacophore, and its substitution with lipophilic groups like tert-butyl and electron-withdrawing groups such as chlorine can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. Accurate structural elucidation and characterization of such molecules are paramount, and a comprehensive analysis of their spectroscopic data is the cornerstone of this process.

This technical guide provides an in-depth analysis of the key spectroscopic data for 2-tert-butyl-5-chloro-1H-indole, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The content is tailored for researchers, scientists, and drug development professionals, offering not just the data itself but also the underlying principles and rationale for its interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Molecular Structure and Isotopic Considerations

The structure of 2-tert-butyl-5-chloro-1H-indole, with the IUPAC name 2-(tert-butyl)-5-chloro-1H-indole and CAS Number 69622-40-8, is fundamental to understanding its spectroscopic signature.[1] The presence of a chlorine atom introduces isotopic complexity that is particularly relevant in mass spectrometry, as chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in characteristic M and M+2 peaks in the mass spectrum.

Figure 1: Molecular Structure of 2-tert-butyl-5-chloro-1H-indole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum for 2-tert-butyl-5-chloro-1H-indole is summarized in the table below. Predictions are based on computational algorithms that consider the effects of substituents on chemical shifts.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (N-H) | ~8.1 | Broad Singlet | 1H |

| H7 | ~7.5 | Doublet | 1H |

| H4 | ~7.4 | Doublet | 1H |

| H6 | ~7.0 | Doublet of Doublets | 1H |

| H3 | ~6.2 | Singlet | 1H |

| -C(CH₃)₃ | ~1.4 | Singlet | 9H |

Experimental Protocol: ¹H NMR

A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-tert-butyl-5-chloro-1H-indole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift of the N-H proton.[2]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum

The predicted spectrum reveals several key features:

-

N-H Proton: The indole N-H proton is expected to appear as a broad singlet in the downfield region (around 8.1 ppm), a characteristic feature of this functional group.[2] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons: The protons on the benzene ring (H4, H6, and H7) exhibit distinct chemical shifts due to the influence of the chloro and tert-butyl substituents. The electron-withdrawing chlorine atom at the C5 position deshields the adjacent protons, H4 and H6.[2] H4 and H7 are expected to be doublets due to coupling with their respective ortho protons, while H6 will appear as a doublet of doublets from coupling to both H4 and H7.

-

Pyrrole Proton: The H3 proton on the pyrrole ring is anticipated to be a singlet, as it has no adjacent protons to couple with.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a strong singlet at approximately 1.4 ppm, a characteristic upfield signal for this group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 2-tert-butyl-5-chloro-1H-indole are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | ~145 |

| C7a | ~135 |

| C3a | ~130 |

| C5 | ~128 |

| C4 | ~122 |

| C6 | ~120 |

| C7 | ~112 |

| C3 | ~100 |

| -C (CH₃)₃ | ~32 |

| -C(C H₃)₃ | ~30 |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets. A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is interpreted as follows:

-

Indole Ring Carbons: The chemical shifts of the indole carbons are influenced by the substituents. The C2 carbon, directly attached to the bulky tert-butyl group, is expected to be significantly downfield. The carbon bearing the chlorine (C5) will also be influenced, as will the other carbons in the benzene and pyrrole rings.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear as a singlet around 32 ppm, while the three equivalent methyl carbons will produce a strong signal around 30 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

| Ion | m/z (³⁵Cl / ³⁷Cl) | Relative Abundance | Interpretation |

| [M]⁺ | 207 / 209 | High | Molecular Ion |

| [M-15]⁺ | 192 / 194 | Moderate | Loss of a methyl radical (•CH₃) |

| [M-56]⁺ | 151 / 153 | Low | Loss of isobutylene |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) may also be used, which typically result in a more prominent molecular ion peak.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The most critical information is the molecular ion peak. For 2-tert-butyl-5-chloro-1H-indole (C₁₂H₁₄ClN), the monoisotopic mass is approximately 207.69 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine, with peaks at m/z 207 (for the ³⁵Cl isotope) and m/z 209 (for the ³⁷Cl isotope) in a ratio of approximately 3:1.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to follow predictable pathways. A common fragmentation for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a peak at m/z 192/194. Another possible fragmentation is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, although this is less common for aromatic systems.

Sources

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2-tert-Butyl-5-Chloro-1H-indole

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-tert-butyl-5-chloro-1H-indole, a disubstituted indole derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier-transform infrared (FTIR) spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the vibrational modes of this molecule, predict its characteristic spectral features, and provide a field-proven experimental protocol for acquiring a high-quality spectrum.

Introduction: The Vibrational Language of Substituted Indoles

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational transitions of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For complex heterocyclic systems like indole, the IR spectrum is a rich tapestry of information, revealing the presence of key functional groups and subtle structural nuances.[3]

The parent indole molecule exhibits characteristic absorptions corresponding to the N-H stretch, aromatic C-H stretches, and the vibrations of the fused pyrrole and benzene rings.[4][5] Substitution on this core structure, as in 2-tert-butyl-5-chloro-1H-indole, introduces significant changes to the spectrum. The bulky tert-butyl group at the 2-position introduces steric hindrance and aliphatic C-H bonds, while the electronegative chlorine atom at the 5-position influences the electronic distribution and vibrational modes of the benzene ring through inductive and resonance effects.[6][7] Understanding these influences is paramount for accurate spectral interpretation.

Predicted Infrared Spectrum of 2-tert-Butyl-5-Chloro-1H-indole

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Substituent Effects |

| N-H Stretch | 3400 - 3450 | Medium, Sharp | The N-H stretching frequency in indoles is sensitive to hydrogen bonding. In a solid-state (KBr) or concentrated sample, intermolecular hydrogen bonding can broaden this peak and shift it to a lower wavenumber. The bulky tert-butyl group at the adjacent C2 position may introduce some steric hindrance, potentially weakening intermolecular N-H···N hydrogen bonding compared to unsubstituted indole, leading to a slightly higher, sharper N-H stretching frequency.[2][4] |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak | These absorptions arise from the C-H bonds on the benzene and pyrrole rings. They typically appear at wavenumbers just above 3000 cm⁻¹. The presence of both the electron-donating alkyl group and the electron-withdrawing chloro group will subtly modulate the bond strengths and therefore the exact positions of these peaks.[4] |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | The tert-butyl group provides a strong and characteristic set of absorptions in this region due to the symmetric and asymmetric stretching of the C-H bonds in its nine methyl groups. Expect multiple sharp peaks.[8] |

| C=C Aromatic Ring Stretch | 1450 - 1620 | Medium to Strong | The indole ring system gives rise to several bands in this region due to the stretching vibrations of the carbon-carbon double bonds in both the benzene and pyrrole moieties.[4] The substitution pattern will influence the number and position of these peaks. |

| C-H Bending (Aliphatic) | 1365 - 1470 | Medium | The tert-butyl group will exhibit characteristic bending vibrations (scissoring and rocking) in this region. A sharp, medium-intensity peak around 1365 cm⁻¹ is often indicative of a tert-butyl group. |

| C-N Stretch | 1200 - 1350 | Medium | The stretching vibration of the C-N bond within the pyrrole ring is expected in this region. |

| C-Cl Stretch | 600 - 800 | Medium to Strong | The C-Cl stretching vibration for an aromatic chloride typically appears in this range. Its exact position can be influenced by the overall electronic structure of the ring.[8] |

| C-H Out-of-Plane Bending | 750 - 900 | Strong | The out-of-plane bending of the aromatic C-H bonds is highly sensitive to the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring (considering the fused pyrrole ring), a strong absorption is expected in this region. |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via the KBr Pellet Method

The following protocol outlines a robust and reproducible method for obtaining the solid-state infrared spectrum of 2-tert-butyl-5-chloro-1H-indole using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality spectra of solid samples with minimal interference.

Rationale for Method Selection

The KBr pellet method is a transmission technique where the solid sample is finely ground and dispersed in a matrix of dry KBr powder.[9] This mixture is then pressed under high pressure to form a transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plastic character that allows it to form a clear disc.[9] This technique minimizes scattering effects and is ideal for obtaining sharp, well-resolved spectra of crystalline or amorphous solids.

Step-by-Step Experimental Workflow

-

Sample and KBr Preparation:

-

Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours to remove any adsorbed water, which has strong IR absorptions.

-

Store the dried KBr in a desiccator until use.

-

Ensure the 2-tert-butyl-5-chloro-1H-indole sample is dry and free of solvent.

-

-

Grinding and Mixing:

-

Weigh approximately 1-2 mg of the indole sample and 150-200 mg of the dried KBr.

-

Transfer the sample and KBr to a clean, dry agate mortar and pestle.

-

Gently grind the mixture for 2-5 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.

-

-

Pellet Formation:

-

Assemble the pellet die according to the manufacturer's instructions.

-

Carefully transfer the ground sample-KBr mixture into the die, ensuring an even distribution.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 7-10 tons) for 2-3 minutes. The pellet should become transparent.

-

-

Spectral Acquisition:

-

Carefully remove the transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Quality Control and Self-Validation

-

Pellet Transparency: A good quality pellet will be visually transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, inadequate pressure, or moisture contamination.

-

Absence of Water Peaks: The final spectrum should be free of broad absorptions around 3450 cm⁻¹ and 1640 cm⁻¹, which are characteristic of water.

-

Flat Baseline: A well-prepared pellet will result in a flat baseline in the spectrum. A sloping baseline can indicate scattering due to large particle sizes.

Diagrammatic Representation of Experimental Workflow

Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.

Interpretation and Conclusion

The predicted IR spectrum of 2-tert-butyl-5-chloro-1H-indole is a composite of the characteristic vibrations of the indole core, perturbed by the electronic and steric influences of the tert-butyl and chloro substituents. The key diagnostic peaks will be the sharp N-H stretch, the strong aliphatic C-H stretches from the tert-butyl group, the complex pattern of aromatic C=C stretches, and the C-Cl stretch in the fingerprint region. By following the detailed experimental protocol, a high-quality, interpretable spectrum can be obtained. This guide serves as a robust framework for the analysis of this and structurally related molecules, enabling confident structural verification and a deeper understanding of their chemical properties.

References

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]

-

National Institutes of Health. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

King Fahd University of Petroleum & Minerals. (n.d.). Vibrational spectra of indole. Retrieved from [Link]

-

Vedantu. (n.d.). In electrophilic aromatic substitution reaction of class 12 chemistry CBSE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

Sources

- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of 2-tert-butyl-5-chloro-1H-indole Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth technical exploration of the synthesis, characterization, and crystal structure of 2-tert-butyl-5-chloro-1H-indole derivatives. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the indole scaffold in a vast array of pharmacologically active molecules. The strategic placement of a bulky tert-butyl group at the 2-position and a halogen at the 5-position can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique aromatic and hydrogen-bonding capabilities allow for diverse interactions with biological targets. Halogenated indoles, in particular, are of great interest as the introduction of atoms like chlorine can enhance membrane permeability and metabolic stability, crucial parameters for drug efficacy.[2] The 2-tert-butyl substitution provides a significant steric hindrance that can enforce specific conformations and influence binding selectivity. A comprehensive understanding of the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR).

Synthesis and Crystallization of 2-tert-butyl-5-chloro-1H-indole Derivatives

The synthesis of 2-tert-butyl-5-chloro-1H-indole derivatives can be achieved through various established methods for indole synthesis. A common and effective approach is the Fischer indole synthesis. The following protocol outlines a plausible route to a representative compound in this class.

Experimental Protocol: Synthesis of 2-tert-butyl-5-chloro-1H-indole

Step 1: Formation of the Hydrazone

-

To a solution of 4-chlorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add a stoichiometric amount of sodium acetate to liberate the free hydrazine.

-

To this mixture, add pinacolone (1,1-dimethylethyl methyl ketone) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the resulting hydrazone can be isolated by filtration or extraction.

Step 2: Cyclization to the Indole

-

The crude hydrazone is then subjected to cyclization using a Lewis acid catalyst such as zinc chloride or a protic acid like polyphosphoric acid.

-

Heat the mixture to 80-100 °C for 1-3 hours.

-

After cooling, the reaction is quenched with water and neutralized.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification by column chromatography on silica gel yields the desired 2-tert-butyl-5-chloro-1H-indole.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is essential for X-ray crystallographic analysis. A slow evaporation method is often successful for indole derivatives.

-

Dissolve the purified 2-tert-butyl-5-chloro-1H-indole in a minimal amount of a suitable solvent system, such as a mixture of hexane and dichloromethane.[3]

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, well-formed crystals suitable for X-ray diffraction should appear.

Caption: Synthetic and crystallization workflow for 2-tert-butyl-5-chloro-1H-indole.

Spectroscopic and Physicochemical Characterization

The synthesized compounds should be thoroughly characterized using a suite of spectroscopic techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with coupling patterns indicative of their substitution. The tert-butyl group will appear as a sharp singlet at approximately 1.3-1.5 ppm. The N-H proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR will display distinct signals for the indole core and the tert-butyl group. The quaternary carbon of the tert-butyl group will be found around 32-34 ppm, and the methyl carbons will resonate at approximately 30-32 ppm.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can also offer structural insights.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Crystallographic Analysis

While a specific crystal structure for 2-tert-butyl-5-chloro-1H-indole is not publicly available, we can infer its key structural features by examining a closely related derivative, 1-tert-butyl-2-ethyl-5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate .[3] This analog shares the 5-chloro substitution and incorporates a tert-butyl group, albeit on the indole nitrogen.

Expected Crystallographic Parameters and Intramolecular Geometry

Based on the analysis of the aforementioned analog, we can anticipate the following for 2-tert-butyl-5-chloro-1H-indole derivatives:

| Parameter | Expected Value/System | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this size and complexity. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | The absence of chirality and the potential for centrosymmetric packing motifs make a centrosymmetric space group likely. |

| Indole Ring Planarity | Largely planar | The fused aromatic ring system of the indole core is inherently planar. Minor deviations may occur due to substituent effects. |

| C-Cl Bond Length | ~1.74 Å | This is a typical bond length for a chlorine atom attached to an aromatic ring. |

| C(sp²)-C(tert-butyl) | ~1.52 Å | The bond between the indole ring and the tert-butyl group will be a standard sp²-sp³ carbon-carbon single bond. |

| Conformation | Staggered | The tert-butyl group will adopt a staggered conformation relative to the indole ring to minimize steric strain. |

Intermolecular Interactions and Crystal Packing

The solid-state architecture of 2-tert-butyl-5-chloro-1H-indole derivatives will be governed by a network of non-covalent interactions.

-

N-H···π Interactions: A prominent interaction in many indole crystal structures involves the N-H group of one molecule acting as a hydrogen bond donor to the π-system of an adjacent indole ring.[4]

-

π-π Stacking: The planar indole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The presence of the bulky tert-butyl group may, however, lead to offset or slipped-stacking arrangements.

-

C-H···Cl and C-H···π Interactions: Weaker C-H···Cl hydrogen bonds involving the chloro-substituent and C-H···π interactions are also expected to play a role in the crystal packing.

-

Halogen Bonding (Cl···Cl or Cl···π): Depending on the packing arrangement, weak halogen bonding interactions may be observed.

The interplay of these interactions will dictate the final crystal packing motif, which in turn influences the material's physical properties such as solubility and melting point.

Caption: Key intermolecular interactions in the proposed crystal structure.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and anticipated crystal structure of 2-tert-butyl-5-chloro-1H-indole derivatives. By leveraging data from closely related analogs and established chemical principles, we can construct a robust model for understanding the solid-state properties of this important class of molecules. The insights gained from such structural studies are invaluable for the rational design of novel indole-based therapeutics with enhanced efficacy and optimized physicochemical properties.

References

-

Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications. Available at: [Link]

-

Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Available at: [Link]

-

2-tert-Butyl-1H-indole. PubChem. Available at: [Link]

-

2-Chloro-1,3-di-tert-butyl-5-iodobenzene. SpectraBase. Available at: [Link]

-

tert-Butyl 5-chloro-1H-indole-1-carboxylate. Cenmed Enterprises. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E. Available at: [Link]

-

The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E. Available at: [Link]

-

Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1H-indole-1-carboxylate. Taylor & Francis Online. Available at: [Link]

-

Indole Test Protocol. American Society for Microbiology. Available at: [Link]

-

Sustainable multicomponent indole synthesis with broad scope. Royal Society of Chemistry. Available at: [Link]

-

Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. ResearchGate. Available at: [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]

-

[Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. PubMed. Available at: [Link]

-

Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. ResearchGate. Available at: [Link]

-

2-(tert-Butyl)-5-chloro-1H-indole. Lead Sciences. Available at: [Link]

Sources

- 1. 5-Chloroindole | 17422-32-1 [chemicalbook.com]

- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Authored by a Senior Application Scientist

An In-depth Technical Guide to N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine (CAS 69622-40-8): A Key Intermediate in the Synthesis of Repaglinide

This technical guide provides a comprehensive characterization of the chemical compound identified by CAS number 69622-40-8. Our investigation reveals that this molecule, N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine, is a critical intermediate in the synthesis of Repaglinide, an oral medication for the treatment of type 2 diabetes. This guide will delve into its chemical and physical properties, its role in the manufacturing of Repaglinide, and the analytical methodologies required for its characterization, all within the pharmacological context of its final active pharmaceutical ingredient (API).

Chemical and Physical Properties

N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine is a complex organic molecule with the molecular formula C38H37N3O4. Its structure incorporates a tyrosine scaffold, a benzoylphenyl group, and an ethyl-pyridinyl moiety. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 69622-40-8 | |

| Molecular Formula | C38H37N3O4 | |

| Molecular Weight | 611.72 g/mol | |

| IUPAC Name | (2S)-2-[[2-(2-benzoylphenyl)amino]-2-oxo-ethyl]-4-[2-(5-ethyl-pyridin-2-yl)ethoxy]benzoic acid | |

| Common Synonyms | Repaglinide Related Compound G, N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine | |

| Physical State | Solid | |

| Solubility | Soluble in organic solvents such as methanol and DMSO. |

Role in the Synthesis of Repaglinide

The primary significance of CAS 69622-40-8 is its role as a direct precursor in the synthesis of Repaglinide. The final step in many patented manufacturing processes for Repaglinide involves the hydrolysis of the ester group in N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine to a carboxylic acid, yielding the active drug molecule. The general synthetic workflow is depicted in the diagram below.

Figure 1: Generalized synthetic workflow for Repaglinide, highlighting the position of the intermediate CAS 69622-40-8.

Pharmacological Context: The Mechanism of Action of Repaglinide

To understand the importance of controlling the purity of the intermediate CAS 69622-40-8, it is essential to understand the mechanism of action of the final drug, Repaglinide. Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues. It lowers blood glucose by stimulating the release of insulin from the pancreas. This action is mediated by the closure of ATP-dependent potassium (KATP) channels in the plasma membrane of pancreatic β-cells. The closure of these channels leads to depolarization of the β-cell membrane, which in turn opens voltage-gated calcium channels. The resulting influx of calcium increases the intracellular concentration of Ca2+, which triggers the exocytosis of insulin-containing granules.

Figure 2: Signaling pathway for Repaglinide-induced insulin secretion from pancreatic β-cells.

Analytical Characterization

The analytical characterization of CAS 69622-40-8 is critical for ensuring the quality and purity of the final Repaglinide API. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS).

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of Repaglinide and its related compounds, including CAS 69622-40-8, would involve a reversed-phase column and a gradient elution profile.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 70% B

-

25-30 min: 70% B

-

30-35 min: 70% to 30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 245 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used for the definitive identification of CAS 69622-40-8 and other related impurities. Electrospray ionization (ESI) in positive mode is typically used. The expected [M+H]+ ion for C38H37N3O4 would be at m/z 612.72.

Conclusion

N-(2-benzoylphenyl)-O-[2-(5-ethyl-2-pyridinyl)ethyl]-L-tyrosine (CAS 69622-40-8) is a key chemical entity whose significance is intrinsically linked to the production of the antidiabetic drug Repaglinide. A thorough understanding of its chemical properties and the implementation of robust analytical methods for its characterization are paramount for drug development professionals and scientists involved in the manufacturing and quality control of Repaglinide. This guide provides the foundational knowledge and experimental framework for the effective management of this critical intermediate.

References

Quantum chemical calculations for 2-tert-butyl-5-chloro-1H-indole

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-tert-Butyl-5-Chloro-1H-Indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Understanding the intrinsic electronic and structural properties of substituted indoles, such as 2-tert-butyl-5-chloro-1H-indole, is paramount for rational drug design and development. This guide provides a comprehensive walkthrough of the quantum chemical calculations used to elucidate these properties. We delve into the theoretical underpinnings of Density Functional Theory (DFT), present a validated, step-by-step computational workflow, and interpret the resulting data—including optimized geometry, frontier molecular orbitals (HOMO-LUMO), vibrational frequencies (IR), NMR chemical shifts, and the molecular electrostatic potential (MEP) map. The insights derived from these calculations offer a powerful, predictive framework for understanding molecular reactivity, stability, and intermolecular interactions, thereby accelerating the lead optimization process for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Indole Chemistry and Computational Science

The 1H-indole ring system is a privileged heterocyclic motif, prominently featured in a vast array of biologically active compounds, from neurotransmitters like serotonin to complex alkaloids and modern synthetic drugs.[1][2][3] Its unique electronic structure allows it to participate in various non-covalent interactions, making it an ideal scaffold for targeting biological receptors. The specific substitutions on the indole core, such as the bulky tert-butyl group at the C2 position and the electron-withdrawing chlorine atom at the C5 position in 2-tert-butyl-5-chloro-1H-indole, critically modulate its physicochemical properties and, consequently, its pharmacological profile.

While experimental methods provide essential data, they are often resource-intensive. Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, offering a precise, atom-level understanding of molecular behavior before a compound is ever synthesized.[4][5][6] By solving approximations of the Schrödinger equation, these methods can accurately predict a molecule's three-dimensional structure, electronic charge distribution, and spectroscopic signatures.[4] This in silico approach allows for the rapid screening of ideas, the rationalization of structure-activity relationships (SAR), and the prediction of potential metabolic liabilities, significantly de-risking and streamlining the drug development pipeline.[7][8]

This guide focuses on applying these powerful computational techniques to 2-tert-butyl-5-chloro-1H-indole, providing a robust protocol that can be adapted to other complex organic molecules.

Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[9]

The Workhorse: Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction, making it significantly faster than traditional ab initio methods like Hartree-Fock.[10] The choice of the functional, which approximates the exchange-correlation energy, is critical.

-

Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure and thermochemistry for systems like substituted indoles compared to pure DFT functionals.[12] Its proven track record in predicting geometries, vibrational frequencies, and electronic properties makes it a trustworthy choice for this application.[10][11]

The Foundation: The Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation.

-

Why 6-311++G(d,p)? This Pople-style basis set represents a high level of theory suitable for publication-quality results. Let's break down its components:

-

6-311G: This indicates a triple-split valence basis set, meaning it uses three functions to describe the valence electrons, offering significant flexibility for describing chemical bonding.

-

++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions—all relevant to drug-receptor binding.

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize," which is essential for accurately modeling bond angles and the response of the molecule to an electric field.[10][13]

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and reliable level of theory for obtaining accurate insights into the properties of 2-tert-butyl-5-chloro-1H-indole.[11]

The Computational Workflow: A Validated Step-by-Step Protocol

The following protocol outlines the complete workflow for the quantum chemical analysis of 2-tert-butyl-5-chloro-1H-indole using a standard software package like Gaussian.[14][15]

Caption: A workflow for quantum chemical calculations.

Experimental Protocol

-

Step 1: 3D Structure Generation

-

Using molecular building software (e.g., GaussView, Avogadro), construct the 3D structure of 2-tert-butyl-5-chloro-1H-indole.

-

Perform a preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF) to ensure reasonable initial bond lengths and angles.

-

-

Step 2: Input File Creation for Geometry Optimization

-

Create an input file for the quantum chemistry software (e.g., a .gjf file for Gaussian).[15][16]

-

Specify the charge (0) and multiplicity (singlet, 1).

-

Define the level of theory in the route section: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

-

Paste the Cartesian coordinates from Step 1 into the file.

-

-

Step 3: Geometry Optimization Execution

-

Submit the input file to the software to run the calculation. The algorithm will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.

-

-

Step 4: Frequency Calculation and Structure Validation

-

Create a new input file using the optimized coordinates from the previous step.

-

Modify the route section to: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a vibrational frequency calculation.

-

Trustworthiness Check: After the calculation is complete, inspect the output file. A true energy minimum must have zero imaginary frequencies .[17] The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the geometry optimization must be revisited.

-

-

Step 5: Calculation of Molecular Properties

-

Using the validated optimized geometry, perform subsequent single-point calculations to derive other properties:

-

NMR: Add the keyword NMR=GIAO to the route section to calculate NMR chemical shifts.

-

Electronic Properties: The HOMO and LUMO energies are standard outputs of the frequency calculation. To generate cube files for visualization, add Pop=NBO IOp(6/7=3).

-

MEP: The molecular electrostatic potential can be calculated and visualized from the output checkpoint file using post-processing software.

-

-

Analysis and Interpretation of Results

The raw output of these calculations provides a wealth of quantitative data. The true expertise lies in translating this data into actionable chemical insights.

Optimized Molecular Geometry

The optimization calculation provides the most stable three-dimensional arrangement of the atoms. Key parameters like bond lengths, bond angles, and dihedral angles can be extracted and compared to experimental crystallographic data if available. This confirms the planarity of the indole ring and the spatial orientation of the bulky tert-butyl group.

Table 1: Selected Predicted Geometrical Parameters for 2-tert-butyl-5-chloro-1H-indole

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | N1—C2 | ~1.38 Å |

| Bond Length | C2—C3 | ~1.39 Å |

| Bond Length | C5—Cl | ~1.75 Å |

| Bond Angle | C3—C2—N1 | ~109.5° |

| Dihedral Angle | C4-C5-C6-C7 | ~0.0° (Planar) |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[18]

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability.[19] A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[19][20]

Table 2: Predicted Electronic Properties

| Property | Value (eV) | Interpretation |

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -0.95 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.90 | High kinetic stability |

Vibrational Analysis (IR Spectroscopy)

The frequency calculation predicts the molecule's vibrational modes. The resulting theoretical IR spectrum can be used to assign characteristic peaks in an experimental spectrum.[10][17] For 2-tert-butyl-5-chloro-1H-indole, key vibrations include the N-H stretch, aromatic C-H stretches, and the C-Cl stretch. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, and a scaling factor (~0.96 for B3LYP) is sometimes applied for better agreement.[17]

Table 3: Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| N-H Stretch | ~3500 | 3400-3500 |

| Aromatic C-H Stretch | ~3100 | 3000-3100 |

| Aliphatic C-H Stretch | ~2950 | 2850-2960 |

| C=C Aromatic Stretch | ~1600 | 1500-1620 |

| C-Cl Stretch | ~750 | 600-800 |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for drug design, as it reveals the regions most likely to be involved in intermolecular interactions.[21][22][23]

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as those around electronegative atoms (N, Cl). These are sites for electrophilic attack and are favorable for hydrogen bond accepting.

-

Positive Regions (Blue): Indicate electron-poor areas, such as the hydrogen atom on the indole nitrogen (N-H). These are sites for nucleophilic attack and are favorable for hydrogen bond donating.

-

Neutral Regions (Green): Indicate areas of low polarity, such as the tert-butyl group. These are favorable for van der Waals or hydrophobic interactions.

The MEP map provides a direct visual hypothesis for how the molecule will "dock" into a receptor's binding pocket, guiding the design of analogs with improved binding affinity.[7][22]

Caption: MEP-guided drug-receptor interactions.

Application in Drug Development: From Data to Decisions

The comprehensive dataset generated by these quantum chemical calculations directly informs the drug discovery process.

-

Lead Optimization: If 2-tert-butyl-5-chloro-1H-indole is a hit compound, its MEP map can suggest modifications to enhance binding. For example, if a nearby pocket in the receptor has a hydrogen bond donor, replacing the C5-Cl with a hydrogen bond acceptor could improve affinity.

-

Predicting Reactivity and Metabolism: The HOMO/LUMO distributions can highlight sites prone to metabolic attack. For instance, regions of high HOMO density on the aromatic ring might be susceptible to oxidation by Cytochrome P450 enzymes. This allows chemists to proactively block metabolic hotspots.[7]

-

ADMET Property Prediction: The calculated properties serve as powerful descriptors for Quantitative Structure-Activity Relationship (QSAR) and machine learning models that predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[8][24][25] For example, molecular polarity, derived from the charge distribution, is a key factor in predicting cell permeability and oral bioavailability.

Conclusion

Quantum chemical calculations, grounded in robust theoretical methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, provide an unparalleled level of insight into the molecular properties of drug candidates like 2-tert-butyl-5-chloro-1H-indole. The detailed protocols and analysis frameworks presented in this guide empower researchers to move beyond mere structural diagrams and engage with a molecule's fundamental electronic nature. By systematically calculating and interpreting optimized geometries, frontier orbitals, vibrational spectra, and electrostatic potentials, scientists can make more informed, data-driven decisions, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

- Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI.

- An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences.

- Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)

- Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives.

- Application of molecular electrostatic potentials in drug design.

- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applic

- Density Functional (DFT) Methods. Gaussian.com.

- Computational Intelligence Methods for ADMET Prediction.

- Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations.

- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. NIH.

- UV-Visible Spectra, HOMO-LUMO Studies on Indole Derivative CBTC Using Gaussian Software.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Quantum mechanics implementation in drug-design workflows: does it really help? NIH.

- Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calcul

- Computational Approaches in Preclinical Studies on Drug Discovery and Development. PubMed Central.

- Unveiling Drug Discovery Insights through Molecular Electrost

- DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines.

- Vibrational frequencies for polyatomic molecules. I. Indole and 2,3- benzofuran spectra and analysis. AIP Publishing.

- Gaussian.

- Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers.

- Harmonic and Anharmonic Vibrational Frequency Calculations with the Double-Hybrid B2PLYP Method: Analytic Second Derivatives and Benchmark Studies.

- Indoles in Multicomponent Processes (MCPs). Chemical Reviews.

- Molecular Electrostatic Potential (MEP)

- Quantum Chemistry in Drug Discovery. Rowan Newsletter.

- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.

- Schematic representation showing correlation between the HOMO and LUMO...

- ADMET Predictions - Comput

- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org.

- How to Perform Vibrational Frequency Calculation in VASP and Analysis with JMOL. YouTube.

- tert-butyl 3-chloro-1H-indole-5-carboxylate - C13H14ClNO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. NIH.

- Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.

- The application of quantum mechanics in structure-based drug design. SciSpace.

- Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry.

- Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.

- Gaussian – Molecular Modeling in Comput

- A DFT study by using B3LYP/6-311G+(dp)

- Methods of Quantum Chemical Calculations in Drug Discovery and Applic

- Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry.

- tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Deriv

- Creating and running a simple DFT calcul

- 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)

- Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Iraqi Journal of Pharmaceutical Sciences.

- tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate.

- Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.

- 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione. NIH.

Sources

- 1. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 3. orientjchem.org [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. rowansci.substack.com [rowansci.substack.com]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Research Trends [researchtrends.net]

- 14. gaussian.com [gaussian.com]

- 15. medium.com [medium.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 24. researchgate.net [researchgate.net]

- 25. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-tert-butyl-5-chloro-1H-indole in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. Within this vast chemical space, 2-tert-butyl-5-chloro-1H-indole has emerged as a particularly valuable building block. Its unique combination of a sterically demanding tert-butyl group at the C2 position and a halogen at the C5 position imparts favorable physicochemical properties and provides a versatile handle for further chemical modifications. The tert-butyl group can enhance metabolic stability and modulate receptor binding, while the chlorine atom offers a site for cross-coupling reactions, enabling the exploration of diverse chemical space. This guide provides a comprehensive overview of the synthesis, functionalization, and application of this important scaffold in drug discovery, complete with detailed experimental protocols for key transformations.

Core Synthesis: The Fischer Indole Approach

The most direct and widely applicable method for the synthesis of 2-tert-butyl-5-chloro-1H-indole is the Fischer indole synthesis. This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from the condensation of an arylhydrazine and a ketone.[1][2][3] For the synthesis of our target molecule, the key starting materials are 4-chlorophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone).

Protocol 1: Synthesis of 2-tert-butyl-5-chloro-1H-indole via Fischer Indole Synthesis

Reaction Scheme:

A schematic of the Fischer indole synthesis.

Materials:

-

4-chlorophenylhydrazine hydrochloride

-

Pinacolone

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

-

Ethanol

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Hydrazone Formation (optional isolation or in situ): In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol. Add an equimolar amount of pinacolone. The mixture can be stirred at room temperature for 1-2 hours to form the corresponding hydrazone. For an in-situ reaction, this mixture can be carried forward directly.

-

Cyclization: To the flask containing the hydrazone (or the mixture of hydrazine and ketone), cautiously add polyphosphoric acid (PPA) or concentrated sulfuric acid as the catalyst. The amount of acid can vary, but a common starting point is to use it as the reaction solvent or in a significant excess.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. This will quench the reaction and precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or toluene (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-tert-butyl-5-chloro-1H-indole by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Yield: The yields for Fischer indole synthesis can vary depending on the specific substrates and conditions but are often in the range of 60-80%.

Strategic Functionalization of the Indole Core

The 2-tert-butyl-5-chloro-1H-indole scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The most common points of functionalization are the N1, C3, and C5 positions.

N1-Position: Protection and Alkylation/Arylation

The indole nitrogen is nucleophilic and can be readily functionalized. N-H functionalization is often a crucial step in modulating the pharmacokinetic properties of indole-based drug candidates.

Protocol 2: N-Boc Protection of 2-tert-butyl-5-chloro-1H-indole

Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen. It deactivates the indole ring towards electrophilic attack and prevents unwanted side reactions during subsequent transformations. The protocol below is adapted from a similar procedure for a related 5-chloroindole derivative.[4]

Reaction Scheme:

A schematic of the N-Boc protection of the indole.

Materials:

-

2-tert-butyl-5-chloro-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-tert-butyl-5-chloro-1H-indole in anhydrous THF, add a catalytic amount of DMAP (e.g., 0.1 equivalents).

-

To this solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can often be used without further purification. If necessary, it can be purified by flash chromatography.

C3-Position: Electrophilic Substitution

The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack. The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at this position, which can then serve as a versatile handle for further derivatization.

Protocol 3: C3-Formylation via the Vilsmeier-Haack Reaction

Rationale: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic rings.[5] This reaction is highly regioselective for the C3 position of indoles.

Reaction Scheme:

A schematic of the Vilsmeier-Haack reaction.

Materials:

-

2-tert-butyl-5-chloro-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of anhydrous DMF to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ. Allow the mixture to stir at 0°C for 30 minutes.

-

Dissolve 2-tert-butyl-5-chloro-1H-indole in a minimal amount of anhydrous DCM or DCE and add it dropwise to the Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 50-80°C) for several hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice-water with vigorous stirring.

-

Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is alkaline.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired 3-formylindole.

Applications in Medicinal Chemistry: A Focus on Anti-Inflammatory Agents

The 2-tert-butyl-5-chloro-1H-indole scaffold has been incorporated into molecules with a range of biological activities, with a notable interest in the development of anti-inflammatory agents.[6][7] The strategic placement of substituents on this core allows for the fine-tuning of activity against various inflammatory targets.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for direct derivatives of 2-tert-butyl-5-chloro-1H-indole is emerging, general principles from related indole series can be extrapolated:

-

N1-Substitution: The nature of the substituent at the N1 position significantly impacts activity. Small alkyl or aryl groups can modulate lipophilicity and interactions with the target protein. For instance, N-sulfonylation with various aryl sulfonyl chlorides can lead to potent inhibitors of inflammatory mediators.

-

C3-Functionalization: The introduction of groups at the C3 position, often via the 3-formyl derivative, allows for the incorporation of pharmacophores that can engage in key binding interactions. For example, condensation of the aldehyde with amines or other nucleophiles can introduce hydrogen bond donors and acceptors.

-

C5-Position: The chlorine atom at the C5 position not only influences the electronic properties of the indole ring but also serves as a key handle for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, enabling extensive SAR exploration.

Illustrative Biological Data

The following table summarizes representative biological data for indole derivatives, highlighting the potential of this scaffold in anti-inflammatory drug discovery. It is important to note that these are examples from broader classes of indoles and specific optimization would be required for the 2-tert-butyl-5-chloro-1H-indole core.

| Compound Scaffold | Target | IC₅₀ (nM) | Therapeutic Area |

| Diaryl-1,2,4-triazole with indole moiety | COX-2 | 7.25 - 8.48 | Anti-inflammatory[8] |

| Diaryl-1,2,4-triazole with indole moiety | 5-LOX | 5430 | Anti-inflammatory[8] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole | Pro-inflammatory Cytokines (NO, IL-6, TNF-α) | - | Anti-inflammatory[6] |

Conclusion and Future Directions

2-tert-butyl-5-chloro-1H-indole represents a privileged and highly versatile scaffold in medicinal chemistry. Its synthesis via the robust Fischer indole reaction and the potential for selective functionalization at multiple positions make it an attractive starting point for the design of novel therapeutics. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery programs. Future exploration of this scaffold, particularly through combinatorial derivatization at the C3 and C5 positions, holds significant promise for the development of new and improved treatments for a range of diseases, with a notable potential in the field of anti-inflammatory therapies.

References

-

Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]

-

Hassam, M.; Smith, V. J. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallogr. Sect. E Struct. Rep. Online2013 , 69, o446–o447. [Link]

-

Jiang, B.; et al. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Adv.2024 , 14, 18633-18643. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]

-

Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis. Nat. Protoc.2008 , 3, 1249–1252. [Link]

-

Neubauer, T.; et al. Fischer indole synthesis in water: Simple, efficient preparation of naltrindole, naltriben and analogs. Tetrahedron Lett.2010 , 51, 5569-5571. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Faraj, F. L.; et al. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Adv.2024 , 14, 18633-18643. [Link]

-

Faraj, F. L.; et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Curr. Chem. Lett.2013 , 2, 185-194. [Link]

-

PubMed Central. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. J. Ethnopharmacol.2025 , 336, 118835. [Link]

-

Hassam, M.; Smith, V. J. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallogr. Sect. E Struct. Rep. Online2013 , 69, o446. [Link]

-

Lead Sciences. 2-(tert-Butyl)-5-chloro-1H-indole. [Link]

-

Cenmed Enterprises. tert-Butyl 5-chloro-1H-indole-1-carboxylate. [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett.2020 , 22, 9168-9172. [Link]

-

Mohassab, A. M.; et al. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals (Basel)2024 , 17, 1598. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Strategic Utility of 2-tert-butyl-5-chloro-1H-indole in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] Strategic substitution on this privileged scaffold allows for the fine-tuning of physicochemical and pharmacological properties, making the development of novel indole building blocks a critical endeavor in drug discovery. This guide focuses on one such building block: 2-tert-butyl-5-chloro-1H-indole .

The presence of a bulky tert-butyl group at the C2 position offers significant steric hindrance, which can be exploited to direct further functionalization and to modulate interactions with biological targets. The electron-withdrawing chloro group at the C5 position alters the electron density of the indole ring, influencing its reactivity and metabolic stability. These features make 2-tert-butyl-5-chloro-1H-indole a valuable intermediate for the synthesis of a new generation of bioactive molecules.

Synthesis of the 2-tert-butyl-5-chloro-1H-indole Scaffold

The most direct and widely applicable method for the synthesis of 2-substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde. For the synthesis of 2-tert-butyl-5-chloro-1H-indole, the logical precursors are 4-chlorophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone).

Caption: Fischer Indole Synthesis of 2-tert-butyl-5-chloro-1H-indole.

Protocol 1: Synthesis of 2-tert-butyl-5-chloro-1H-indole

This protocol is based on the general principles of the Fischer indole synthesis and is optimized for the specific substrates.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Pinacolone

-

Glacial acetic acid

-

Ethanol

-

Sodium acetate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water. To this solution, add pinacolone (1.05 eq) and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone precipitate by TLC.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 4-chlorophenylhydrazone of pinacolone.

-

Cyclization: In a separate flask equipped with a reflux condenser, suspend the crude hydrazone in glacial acetic acid.

-

Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting hydrazone is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-tert-butyl-5-chloro-1H-indole.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

| Property | Value |

| Molecular Formula | C₁₂H₁₄ClN |

| Molecular Weight | 207.70 g/mol |

| Appearance | Off-white to light brown solid |

| CAS Number | 69622-40-8[2] |

Note: Specific NMR data for this compound is not widely published. The expected shifts can be predicted based on analogous structures. The aromatic protons should appear in the range of δ 7.0-7.6 ppm, the C3-H proton around δ 6.2-6.4 ppm, the N-H proton as a broad singlet above δ 8.0 ppm, and the tert-butyl protons as a sharp singlet around δ 1.3-1.5 ppm.[3]

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the tert-butyl and chloro substituents makes 2-tert-butyl-5-chloro-1H-indole an attractive starting material for the synthesis of various targeted therapeutic agents, including kinase inhibitors and antiviral compounds.

Exemplar Application: Synthesis of a Putative Kinase Inhibitor Scaffold